Dolcanatide

Description

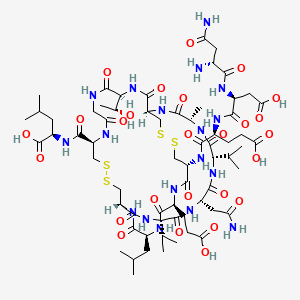

This compound is an orally administered analog of the human endogenous natriuretic hormone uroguanylin and guanylate cyclase C (GC-C) agonist, with potential laxative, anti-nociceptive and anti-inflammatory activities. Upon administration, this compound, by mimicking uroguanylin, binds to and activates GC-C locally on endothelial cells in the gastrointestinal (GI) tract, without entering the systemic circulation. Activation of GC-C results in an increase in cyclic guanosine monophosphate (cGMP). Increased concentrations of cGMP lead to the activation of the anion channel cystic fibrosis transmembrane conductance regulator (CFTR). CFTR activation increases the secretion of negatively charged ions, particularly chloride and bicarbonate, into the GI tract lumen, which further drives sodium ions and then water into the lumen. This leads to increased fluid secretion in the GI tract, accelerated transit and changes in stool consistency. In addition, ion channel modulation may decrease muscle contractions and the activity of pain-sensing nerves, thereby decreasing intestinal pain. Also, GC-C may inhibit the secretion of pro-inflammatory cytokines, which may ameliorate GI inflammation. Uroguanylin, a naturally occurring human GI peptide, is a ligand for GC-C and plays a key role in anti-inflammatory processes in the GI tract.

A guanylyl cyclase C agonist used in the treatment of colitis.

Structure

2D Structure

Properties

CAS No. |

1092457-65-2 |

|---|---|

Molecular Formula |

C65H104N18O26S4 |

Molecular Weight |

1681.9 g/mol |

IUPAC Name |

(2R)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1 |

InChI Key |

NSPHQWLKCGGCQR-HLHYUOOASA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dolcanatide in Inflammatory Bowel Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic gastrointestinal inflammation for which existing therapies have limitations in efficacy and significant side effects.[1] Dolcanatide (formerly SP-333) is an investigational, orally administered analog of the endogenous human peptide uroguanylin.[1][2] It is designed for enhanced stability against proteolytic degradation in the gastrointestinal tract.[3] this compound acts as a guanylate cyclase-C (GC-C) agonist, activating a critical signaling pathway that is often deficient in IBD.[1] Its mechanism of action is multifaceted, involving the restoration of intestinal fluid and ion homeostasis, enhancement of the intestinal barrier function, and attenuation of pro-inflammatory responses.[1][4] Preclinical studies have demonstrated its efficacy in reducing inflammation in murine models of colitis, with effects comparable to standard treatments like 5-aminosalicylic acid (5-ASA).[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its core pathways.

This compound: A Uroguanylin Analog

This compound is a synthetic peptide structurally analogous to uroguanylin, an endogenous ligand for the GC-C receptor.[1] It has been engineered with select D amino acid substitutions to increase its resistance to proteolysis in the stomach and intestines, enhancing its persistence and potential bioactivity in the lower gastrointestinal tract.[5][6] The rationale for this "replacement therapy" approach stems from observations that the expression of uroguanylin and the related peptide guanylin is markedly reduced in the inflamed colonic tissues of IBD patients.[1] By mimicking the function of uroguanylin, this compound aims to restore the physiological functions governed by the GC-C signaling pathway.[1]

Core Mechanism of Action: Guanylate Cyclase-C (GC-C) Signaling

The primary mechanism of this compound is the activation of the GC-C receptor, a transmembrane protein expressed on the apical surface of intestinal epithelial cells.[1][7]

3.1 The GC-C Signaling Cascade Binding of this compound to the GC-C receptor stimulates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7] The accumulation of intracellular cGMP initiates several downstream events:[8]

-

Activation of Protein Kinase G-II (PKG-II): cGMP allosterically activates PKG-II.[8]

-

Phosphorylation of CFTR: Activated PKG-II phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[8]

-

Inhibition of NHE3: The cGMP/PKG-II pathway also inhibits the Na+/H+ Exchanger 3 (NHE3), reducing sodium absorption.[8]

The net effect is an increase in luminal ion and water content, which promotes intestinal transit.[1] Beyond this secretagogue function, the GC-C/cGMP axis is critically involved in maintaining intestinal homeostasis, including epithelial barrier integrity and the regulation of inflammatory responses.[1][4][8]

Preclinical Evidence in IBD Models

The anti-inflammatory effects of this compound have been validated in multiple murine models of colitis.[1] Oral administration of this compound was shown to effectively ameliorate inflammation in both dextran sulfate sodium (DSS) and trinitrobenzene sulfonic (TNBS) acid-induced colitis models.[1][3]

4.1 Quantitative Data from Murine Colitis Models

The efficacy of this compound in these models was assessed by monitoring changes in body weight, Disease Activity Index (DAI), and colon tissue myeloperoxidase (MPO) activity, an indirect marker of neutrophil infiltration and inflammation.[1]

| Parameter | Animal Model | Treatment Groups | Key Findings | Reference |

| Colitis Severity Score | DSS-induced colitis in BDF1 mice | Vehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg) | Statistically significant reduction in colitis severity score at 0.05 and 0.25 mg/kg doses compared to vehicle control. Efficacy was comparable to 5-ASA. | [1] |

| Disease Activity Index (DAI) | DSS-induced colitis in BDF1 mice | Vehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg) | Significant reduction in DAI score at the 0.05 mg/kg dose (P = 0.04) compared to vehicle control. | [1] |

| Myeloperoxidase (MPO) Activity | DSS-induced colitis in BDF1 mice | Vehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg) | Considerable reduction in MPO activity at all tested doses of this compound, similar to the reduction seen with 5-ASA. | [1] |

| General Efficacy | DSS and TNBS-induced colitis | This compound (0.05-0.5 mg/kg) | Ameliorated colitis as assessed by body weight, colitis severity (P < 0.05), and DAI (P < 0.05). | [2] |

4.2 Experimental Workflow for Preclinical Colitis Studies

The general workflow for assessing the efficacy of this compound in chemically-induced colitis models is outlined below.

Enhancement of Intestinal Barrier Function

A key pathological feature of IBD is a dysfunctional intestinal barrier, leading to increased permeability and translocation of luminal antigens that perpetuate inflammation.[1][4] GC-C signaling is integral to maintaining this barrier.[1] Studies using GC-C knockout mice show they have higher intestinal permeability and reduced expression of major tight junction proteins.[1]

This compound has been shown to protect and restore barrier function. In vitro studies using T84 and Caco-2 intestinal epithelial cell monolayers demonstrated that this compound could suppress the increase in permeability caused by lipopolysaccharide (LPS).[9] This protective effect is associated with the preservation of the normal localization of the tight junction proteins occludin and zonula occludens-1 (ZO-1) at the cell surface, which are otherwise disrupted by LPS.[9]

Clinical Studies

This compound has been evaluated in early-phase clinical trials for safety, tolerability, and signals of efficacy in both healthy volunteers and patients with ulcerative colitis.

6.1 Summary of Clinical Trial Findings

| Trial Phase | Population | Design | Key Findings | Reference |

| Phase 1b | 28 patients with mild-to-moderate ulcerative colitis | 4-week, double-blind, placebo-controlled | Showed "clear signals of improvement" in this compound-treated patients compared to placebo. The drug was reported to be safe and well-tolerated. | [3][10] |

| Phase 1 | Healthy Volunteers | Double-blind, placebo-controlled | A daily oral dose of 27 mg for 7 days did not produce a statistically significant increase in cGMP levels in distal rectal biopsies compared to placebo. | [5][6] |

The results from the Phase 1 trial in healthy volunteers suggest that either the 27 mg dose was insufficient to produce a measurable pharmacodynamic response in the distal colorectum or that the bioactivity is primarily localized to more proximal regions of the intestine.[5]

Detailed Experimental Protocols

7.1 Protocol 1: cGMP Stimulation Assay in T84 Cells

-

Objective: To measure the potency of this compound in stimulating its direct downstream messenger, cGMP.[1][2]

-

Methodology:

-

Human colon carcinoma T84 cells are cultured to confluence in appropriate media.

-

Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.

-

Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

-

The reaction is terminated, and cells are lysed.

-

Intracellular cGMP concentrations in the cell lysates are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

7.2 Protocol 2: DSS-Induced Colitis Model in Mice

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.[1]

-

Methodology:

-

BDF1 or BALB/c mice are administered 3-5% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water ad libitum for 5-7 days to induce acute colitis.

-

Beginning one day prior to DSS administration, mice receive a once-daily oral gavage of either this compound (e.g., 0.05-0.5 mg/kg), a positive control (e.g., 5-ASA, 100 mg/kg), or a vehicle control.

-

Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

At the end of the study, mice are euthanized, and the colons are excised for macroscopic scoring, length measurement, and collection of tissue for histopathology and MPO analysis.

-

7.3 Protocol 3: Myeloperoxidase (MPO) Activity Assay

-

Objective: To quantify neutrophil infiltration in colon tissue as a marker of inflammation.[1][2]

-

Methodology:

-

A pre-weighed section of frozen colon tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).

-

The homogenate is centrifuged, and the resulting pellet is resuspended in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to lyse the cells and release MPO.

-

The sample is sonicated, subjected to freeze-thaw cycles, and centrifuged again to obtain a supernatant containing MPO.

-

The MPO activity in the supernatant is measured spectrophotometrically by observing the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide. The change in absorbance over time is recorded.

-

MPO activity is expressed as units per gram or milligram of tissue.

-

Conclusion

This compound presents a targeted, locally-acting therapeutic strategy for IBD. Its core mechanism of action is the activation of the GC-C receptor, which in turn increases intracellular cGMP. This signaling cascade has pleiotropic effects beneficial for IBD pathophysiology, including the amelioration of inflammation, restoration of intestinal barrier integrity, and regulation of fluid and ion transport.[1] Preclinical data strongly support its anti-inflammatory potential.[1][2][3] While early clinical results in ulcerative colitis patients are encouraging, further studies are required to establish the optimal dose and define its efficacy and place in the IBD treatment landscape. The multifaceted mechanism of this compound, focused on restoring physiological homeostasis in the gut, represents a promising approach for this complex disease.

References

- 1. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergy Pharma Announces Positive Trial Results With this compound In Patients With Ulcerative Colitis, Confirming The Role Of Uroguanylin In Inflammatory Bowel Disease - BioSpace [biospace.com]

- 4. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bionews.com [bionews.com]

Dolcanatide: A Uroguanylin Analog for Gastrointestinal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dolcanatide (formerly SP-333) is a synthetic analog of the endogenous human peptide hormone uroguanylin.[1] It is an orally administered agonist of the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[2][3] By activating the GC-C receptor, this compound stimulates the production of intracellular cyclic guanosine monophosphate (cGMP), initiating a signaling cascade that modulates intestinal fluid secretion, inflammation, and visceral sensitivity.[2][4] This whitepaper provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data related to this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Profile and Mechanism of Action

This compound is structurally similar to its parent molecule, uroguanylin, and another analog, plecanatide. It is a 16-amino acid peptide.[2] A key structural modification in this compound is the substitution of L-asparagine at position 1 and L-leucine at position 16 with their D-amino acid counterparts (D-Asn1 and D-Leu16). This alteration confers enhanced resistance to proteolytic degradation in the gastrointestinal tract compared to native uroguanylin and plecanatide.[2][3]

The primary mechanism of action of this compound involves the activation of the GC-C receptor.[2] Binding of this compound to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase catalytic domain. This leads to the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] The subsequent increase in intracellular cGMP concentration mediates the downstream physiological effects.[7]

Signaling Pathway

The activation of the GC-C receptor by this compound initiates a well-defined signaling pathway within intestinal epithelial cells. Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium-hydrogen exchanger 3 (NHE3). Phosphorylation of CFTR leads to the opening of the chloride channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the paracellular movement of water, which increases intestinal fluid secretion, softens stool, and promotes bowel movements.[5][7] The signaling pathway also plays a role in maintaining intestinal barrier function and reducing visceral hypersensitivity.[4][8]

Quantitative Data

The biological activity and efficacy of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

In Vitro cGMP Stimulatory Activity

| Compound | Cell Line | EC50 (mol/L) | Reference |

| This compound | T84 | 2.8 x 10-7 | [2] |

| Plecanatide | T84 | 1.9 x 10-7 | [2] |

Preclinical Efficacy in Murine Colitis Models

| Model | Treatment | Dose (mg/kg/day, oral) | Outcome | Reference |

| Dextran Sulfate Sodium (DSS)-induced | This compound | 0.05 - 2.5 | Significant reduction in colitis severity score | [2] |

| Dextran Sulfate Sodium (DSS)-induced | 5-Aminosalicylic Acid (5-ASA) | 100 | Reduction in colitis severity comparable to this compound | [2] |

| Trinitrobenzene Sulfonic (TNBS)-induced | This compound | 0.05 - 0.5 | Amelioration of colitis | [3] |

Preclinical Efficacy in Rat Visceral Hypersensitivity Models

| Model | Treatment | Dose (mg/kg, oral) | Outcome | Reference |

| Trinitrobenzene Sulfonic (TNBS)-induced | This compound | 0.01 and 0.05 | Attenuated visceral hypersensitivity (reduced abdominal contractions) | [4] |

| Partial Restraint Stress (PRS)-induced | This compound | 0.01 and 0.05 | Reduced colonic hypersensitivity | [8] |

Clinical Trial Data

| Phase | Indication | Dose (mg, oral) | Key Findings | Reference |

| 1b | Mild-to-moderate Ulcerative Colitis | Not specified | Clear signals of improvement compared to placebo; safe and well-tolerated | [9][10] |

| 1 | Healthy Volunteers | 27 (daily for 7 days) | Did not significantly increase cGMP levels in the distal rectum | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

cGMP Stimulation Assay in T84 Cells

This assay measures the potency of GC-C agonists to stimulate the production of cGMP in a human colon carcinoma cell line.[13]

Methodology:

-

Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluency.

-

Assay Preparation: Cells are seeded in 24-well plates and grown to confluency. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

-

Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified incubation period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The medium is aspirated, and cells are lysed using a lysis buffer (e.g., 0.1 M HCl).

-

cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cGMP produced is normalized to the total protein content in each well, which is determined using a protein assay (e.g., Bradford assay). The EC50 value is calculated from the dose-response curve.[2][11]

Murine Models of Colitis

Animal models are instrumental in evaluating the anti-inflammatory properties of this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis:

-

Induction: Colitis is induced in mice (e.g., BDF1 or BALB/c) by administering 5% (w/v) DSS in their drinking water for a defined period (e.g., 7 days).[2]

-

Treatment: this compound or a vehicle control is administered daily via oral gavage, starting one day before DSS administration and continuing throughout the study. A positive control group may receive a standard anti-inflammatory agent like 5-ASA.[2]

-

Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. At the end of the study, mice are euthanized, and the colons are collected.

-

Analysis: Colons are examined for length and macroscopic signs of inflammation. Histopathological analysis is performed on colon tissue sections to assess the severity of inflammation. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates.[2][14]

Trinitrobenzene Sulfonic (TNBS)-Induced Colitis:

-

Induction: Colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol.[3]

-

Treatment and Assessment: The treatment and assessment protocols are similar to the DSS model.[3]

Rat Models of Visceral Hypersensitivity

These models are used to assess the potential of this compound to alleviate abdominal pain, a common symptom in functional gastrointestinal disorders.

Methodology:

-

Induction of Hypersensitivity: Visceral hypersensitivity is induced in rats using methods such as intrarectal administration of TNBS or partial restraint stress (PRS).[4]

-

Treatment: this compound or a vehicle is administered orally.[4]

-

Assessment of Visceral Sensitivity: Visceral sensitivity is measured by colorectal distension (CRD). A balloon is inserted into the rectum and inflated to various pressures. The abdominal muscle contractions in response to the distension are recorded using electromyography (EMG). A reduction in the number of contractions at a given pressure indicates an anti-nociceptive effect.[4]

Therapeutic Potential

The preclinical and early clinical data suggest that this compound holds therapeutic potential for a range of gastrointestinal disorders.

-

Inflammatory Bowel Disease (IBD): Studies in murine models of colitis have demonstrated that oral this compound can ameliorate inflammation, with efficacy comparable to standard treatments like 5-ASA.[2] A phase 1b trial in patients with mild-to-moderate ulcerative colitis also showed positive signals of improvement.[9][10]

-

Opioid-Induced Constipation (OIC): The mechanism of action, which involves increasing intestinal fluid secretion and motility, makes this compound a logical candidate for treating OIC.[15][16][17][18]

-

Functional Constipation and Irritable Bowel Syndrome with Constipation (IBS-C): By stimulating intestinal secretion and potentially reducing visceral hypersensitivity, this compound may alleviate the symptoms of chronic constipation and IBS-C.[4]

Conclusion

This compound is a promising, orally administered uroguanylin analog with a distinct mechanism of action centered on the activation of the GC-C receptor. Its enhanced stability and potent biological activity have been demonstrated in a variety of preclinical models, highlighting its potential to treat inflammatory and functional gastrointestinal disorders. While early clinical data are encouraging, further large-scale clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound in various patient populations. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core functions of this compound and its potential as a novel therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Synergy Pharma Announces Positive Trial Results With this compound In Patients With Ulcerative Colitis, Confirming The Role Of Uroguanylin In Inflammatory Bowel Disease - BioSpace [biospace.com]

- 10. bionews.com [bionews.com]

- 11. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uspharmacist.com [uspharmacist.com]

- 17. Opioid-induced constipation: Causes, symptoms, and treatment [medicalnewstoday.com]

- 18. Opioid-Induced Constipation Treatment: Medication and Remedies [healthline.com]

Dolcanatide and Its Role in Fortifying Intestinal Barrier Integrity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolcanatide is a synthetic analog of the endogenous human peptide uroguanylin, which acts as a guanylate cyclase-C (GC-C) agonist.[1] The integrity of the intestinal epithelial barrier is fundamental for maintaining gastrointestinal homeostasis, preventing the translocation of harmful luminal antigens, and regulating immune responses.[2] Disruption of this barrier is a key pathophysiological factor in various gastrointestinal disorders, including inflammatory bowel disease (IBD).[1] The GC-C signaling pathway, activated by uroguanylin and its analogs, plays a crucial role in maintaining intestinal barrier function.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on intestinal permeability and tight junction proteins, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by activating GC-C receptors expressed on the apical surface of intestinal epithelial cells.[1] This activation triggers a cascade of intracellular events that are central to its barrier-protective properties.

-

Ligand Binding: this compound, present in the gut lumen, binds to the extracellular domain of the GC-C receptor.[1]

-

cGMP Production: This binding stimulates the intracellular guanylate cyclase domain of the receptor to convert guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[3][5]

-

Downstream Effects: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII).[5] This kinase, along with other cGMP effectors, modulates various cellular processes, including ion and fluid transport, and importantly, the regulation of tight junction protein complexes that form the intestinal barrier.[3][5]

Figure 1: this compound's GC-C signaling cascade.

Quantitative Effects on Intestinal Permeability

In vitro studies using human colonic epithelial cell lines (T84 and Caco-2) have demonstrated this compound's ability to counteract chemically induced increases in paracellular permeability. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is known to disrupt the intestinal barrier.[6] Treatment with this compound effectively suppresses this LPS-induced permeability.[6][7]

Table 1: Effect of this compound on LPS-Induced Paracellular Permeability in Caco-2 and T84 Cells

| Cell Line | Treatment | FITC-Dextran Permeability (Relative to Control) | Reference |

|---|---|---|---|

| Caco-2 | Vehicle Control | 1.0 | [6] |

| LPS (100 µg/mL) | ~2.5 | [6] | |

| LPS + this compound (1 µM) | ~1.2 | [6] | |

| T84 | Vehicle Control | 1.0 | [6] |

| LPS (100 µg/mL) | ~3.0 | [6] | |

| LPS + this compound (1 µM) | ~1.3 | [6] |

Note: Values are approximated from graphical data presented in the source literature. FITC-dextran transport was measured to assess permeability.

Preservation of Tight Junction Integrity

The intestinal barrier's integrity is critically dependent on the proper function and localization of tight junction (TJ) proteins, such as occludin and zonula occludens-1 (ZO-1).[2] These proteins form a seal between adjacent epithelial cells, regulating paracellular transport.

Studies have shown that exposure to LPS severely disrupts the localization of occludin and ZO-1 from the cell-cell junctions.[6][7] However, co-treatment with this compound preserves the normal localization of these essential TJ proteins at the cell surface, similar to what is observed in untreated control cells.[6] It is important to note that treatment with this compound alone, in the absence of an inflammatory stimulus like LPS, does not alter the permeability or the localization of TJ proteins, suggesting its role is primarily protective and restorative rather than altering baseline barrier function.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate this compound's effects.

Paracellular Permeability Assay (FITC-Dextran)

This assay measures the flux of a fluorescently labeled molecule (FITC-dextran) across a cell monolayer, providing a quantitative measure of paracellular permeability.

-

Cell Culture: Caco-2 or T84 cells are seeded at a high density onto Transwell-Clear polyester membrane inserts (e.g., 0.4 µm pore size) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.

-

Treatment: The culture medium is replaced. This compound (e.g., 1 µM) is added to the apical side of the Transwell insert. After a pre-incubation period (e.g., 30 minutes), LPS (e.g., 100 µg/mL) is added to the apical chamber. Control wells receive only the vehicle.

-

Permeability Measurement: FITC-dextran (4 kDa) is added to the apical chamber. At specified time points (e.g., 2, 4, 6 hours), samples are collected from the basolateral chamber.

-

Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader. The amount of FITC-dextran that has passed through the monolayer is calculated based on a standard curve, indicating the level of paracellular permeability.

Figure 2: Experimental workflow for the in-vitro permeability assay.

Immunofluorescence Microscopy for Tight Junction Proteins

This technique visualizes the localization of specific proteins within the cell, providing qualitative data on the integrity of tight junction complexes.

-

Cell Culture and Treatment: Cells are grown on chamber slides or coverslips and treated with LPS and/or this compound as described in the permeability assay.

-

Fixation and Permeabilization: After treatment, cells are washed with PBS and fixed with a solution like 4% paraformaldehyde. They are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.

-

Blocking and Antibody Incubation: Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS). Cells are then incubated with primary antibodies specific for TJ proteins (e.g., rabbit anti-ZO-1, mouse anti-occludin).

-

Secondary Antibody and Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse). Cell nuclei can be counterstained with DAPI.

-

Imaging: The slides are mounted and viewed using a fluorescence or confocal microscope to visualize the localization of ZO-1 and occludin at the cell-cell junctions.

cGMP Stimulation Assay

This bioassay quantifies the direct pharmacological activity of this compound on its target receptor.[1]

-

Cell Culture: T84 cells are grown to confluency in multi-well plates.[8]

-

Treatment: Cells are treated with varying concentrations of this compound for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then measured using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Data Analysis: The amount of cGMP produced is normalized to the total protein content in each well.

In-Vivo Corroboration: Animal Models of Colitis

The protective effects of this compound on intestinal barrier function have been further supported by studies in murine models of colitis, which is characterized by significant barrier disruption.[1]

In dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS)-induced colitis models, oral administration of this compound resulted in significant amelioration of the disease, as evidenced by reduced weight loss, lower disease activity index scores, and improved histological findings.[1][8] A key indicator of inflammation and associated barrier damage is myeloperoxidase (MPO) activity, which reflects neutrophil infiltration into the intestinal tissue. This compound treatment significantly reduced MPO activity in the colonic tissues of these models.[1]

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in DSS-Induced Colitis in Mice

| Treatment Group | MPO Activity (units/min, mean ± SEM) | Percent Reduction vs. DSS + Vehicle | Reference |

|---|---|---|---|

| DSS + Vehicle | 0.048 ± 0.004 | - | [1] |

| DSS + 5-ASA (100 mg/kg) | ~0.024 | ~50% | [1] |

| DSS + this compound (0.05 mg/kg) | ~0.024 | ~50% | [1] |

Note: Values are approximated from graphical data presented in the source literature. 5-ASA (5-aminosalicylic acid) was used as a positive control.

Clinical Perspective

The preclinical findings for this compound have translated into clinical investigations. A Phase 1b, double-blind, placebo-controlled trial in 28 patients with mild-to-moderate ulcerative colitis showed that this compound was safe, well-tolerated, and provided clear signals of clinical improvement compared to placebo.[9] However, another Phase 1 study in healthy volunteers using a 27 mg daily dose did not demonstrate a significant increase in cGMP levels in the distal rectum, suggesting that drug formulation and targeted delivery may be critical for optimizing its therapeutic effect throughout the colorectum.[10][11][12]

Conclusion

This compound reinforces intestinal barrier integrity through the activation of the GC-C signaling pathway. Preclinical data robustly demonstrates its ability to counteract LPS-induced paracellular permeability by preserving the correct localization of key tight junction proteins like occludin and ZO-1. These in-vitro findings are supported by in-vivo studies showing amelioration of colitis and reduction in inflammatory markers. While clinical results are promising, further research, particularly focusing on optimizing drug delivery, is necessary to fully realize the therapeutic potential of this compound for IBD and other conditions characterized by a compromised intestinal barrier.

References

- 1. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal Uroguanylin Immunoreactive Cells Density in the Duodenum of Patients with Diarrhea-Predominant Irritable Bowel Syndrome Changes following Fecal Microbiota Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bionews.com [bionews.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Dolcanatide: A Technical Whitepaper on its Anti-inflammatory and Anti-nociceptive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolcanatide, a synthetic analog of the endogenous human peptide uroguanylin, is a potent and selective guanylate cyclase-C (GC-C) agonist. This document provides a comprehensive technical overview of the preclinical and early clinical evidence supporting the anti-inflammatory and anti-nociceptive properties of this compound. Through its mechanism of action, involving the activation of the GC-C receptor and subsequent increase in intracellular cyclic guanosine monophosphate (cGMP), this compound has demonstrated significant therapeutic potential in models of inflammatory bowel disease and visceral pain. This whitepaper consolidates the available quantitative data, details the experimental protocols used in key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, and functional gastrointestinal disorders associated with chronic visceral pain represent significant unmet medical needs. Current therapeutic strategies often have limitations in efficacy and can be associated with considerable side effects[1]. This compound emerges as a promising therapeutic candidate with a localized mechanism of action within the gastrointestinal tract. As an analog of uroguanylin, it is designed for enhanced stability against proteolysis in the digestive tract[1][2]. By activating the GC-C receptor on the apical surface of intestinal epithelial cells, this compound mimics the physiological functions of uroguanylin, which include the regulation of intestinal fluid and electrolyte homeostasis, maintenance of the intestinal barrier, and modulation of inflammatory and nociceptive pathways[1][3].

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its pharmacological effects through the activation of the GC-C receptor, a transmembrane protein expressed on intestinal epithelial cells[1][2]. The binding of this compound to GC-C initiates a signaling cascade that is central to its therapeutic effects.

Core Signaling Cascade

The primary mechanism involves the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) by the intracellular catalytic domain of the activated GC-C receptor[1]. The resultant increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKG-II)[4]. PKG-II, in turn, phosphorylates downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen, which is followed by water secretion[5][6][7][8]. This secretagogue effect is the basis for its investigation in constipation-predominant conditions.

Anti-inflammatory and Barrier Function Pathways

Beyond its secretagogue effects, the elevation of intracellular cGMP has been shown to have profound anti-inflammatory and barrier-protective functions. While the precise downstream pathways are still under investigation, evidence suggests the following mechanisms:

-

Inhibition of NF-κB Signaling: Increased cGMP levels are thought to inhibit the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB)[1]. NF-κB is a master regulator of numerous pro-inflammatory genes, and its inhibition would lead to a downregulation of inflammatory cytokines.

-

Regulation of Tight Junction Proteins: The GC-C/cGMP pathway plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. This compound has been shown to prevent the disruption of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, in response to inflammatory stimuli like lipopolysaccharide (LPS)[3][9]. This helps to reduce intestinal permeability and the translocation of luminal antigens that can trigger an inflammatory response.

Anti-inflammatory Properties: Preclinical Evidence

The anti-inflammatory effects of this compound have been demonstrated in well-established murine models of colitis.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In the DSS-induced colitis model, which mimics aspects of ulcerative colitis, oral administration of this compound has been shown to significantly ameliorate disease severity[1].

-

Reduction in Colitis Severity and Disease Activity Index (DAI): this compound treatment leads to a significant reduction in colitis severity scores and the DAI, which is a composite score of weight loss, stool consistency, and rectal bleeding[1][2][10].

-

Decreased Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon is a biochemical marker of inflammation. This compound treatment has been shown to cause a considerable reduction in MPO activity, indicating a decrease in neutrophil infiltration into the colonic tissue[1][2][10].

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS-induced colitis model is a T-cell-mediated model of inflammation that shares features with Crohn's disease. This compound has also demonstrated efficacy in this model, reducing the severity of colitis[1][2][10].

Quantitative Data from Preclinical Anti-inflammatory Studies

| Model | Species/Strain | This compound Dose Range | Key Findings | Positive Control | Reference |

| DSS-Induced Colitis | BDF-1 Mice | 0.05 - 2.5 mg/kg (oral gavage) | Statistically significant reduction in colitis severity scores and Disease Activity Index (P < 0.05). Approximately 50% reduction in MPO activity at 0.05 mg/kg. | 5-ASA (100 mg/kg) | [1] |

| TNBS-Induced Colitis | BALB/c and/or BDF1 Mice | 0.05 - 0.5 mg/kg (oral gavage) | Statistically significant reduction in colitis severity (P < 0.05) and Disease Activity Index (P < 0.05). | Sulfasalazine (80 mg/kg) | [1][2][10] |

Anti-nociceptive Properties: Preclinical Evidence

This compound has demonstrated potent anti-nociceptive activity in rodent models of visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS) and IBD.

TNBS-Induced Visceral Hypersensitivity

In a rat model where visceral hypersensitivity is induced by TNBS, oral this compound treatment significantly suppressed the increase in abdominal contractions in response to colorectal distension[3][9].

Partial Restraint Stress (PRS)-Induced Visceral Hypersensitivity

This compound also reduced colonic hypersensitivity in a non-inflammatory model of visceral pain induced by partial restraint stress in rats, suggesting a direct effect on nociceptive pathways in addition to its anti-inflammatory actions[3].

Quantitative Data from Preclinical Anti-nociceptive Studies

| Model | Species | This compound Dose Range | Key Findings | Reference |

| TNBS-Induced Visceral Hypersensitivity | Rat | 0.01 and 0.05 mg/kg (oral) | Significant reduction in the rate of abdominal contractions in response to colorectal distension. | [3] |

| Partial Restraint Stress (PRS)-Induced Visceral Hypersensitivity | Rat | 0.01 and 0.05 mg/kg (oral) | Significant reduction in the rate of abdominal contractions in response to colorectal distension. | [3] |

Clinical Evidence: Phase 1b Study in Ulcerative Colitis

A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and efficacy of this compound in 28 patients with mild-to-moderate ulcerative colitis over a four-week period[11][12]. The results from this study indicated clear signals of improvement in patients treated with this compound compared to placebo[11][12]. The drug was also found to be safe and well-tolerated[11][12]. While specific quantitative data from this study have not been fully published, the positive outcome supports the translation of the preclinical anti-inflammatory findings to a clinical setting.

Detailed Experimental Protocols

In Vitro cGMP Stimulation Assay

-

Cell Line: T84 human colon carcinoma cells.

-

Procedure: Cells are cultured to confluence in 24-well plates. Prior to treatment, cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Cells are then treated with varying concentrations of this compound and incubated at 37°C. Following incubation, cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay kit. Results are typically normalized to the total protein content of the cell lysate.

Murine Models of Colitis

-

DSS-Induced Colitis:

-

Animals: BDF-1 mice.

-

Induction: 5% DSS is administered in the drinking water for a specified period (e.g., 7 days).

-

Treatment: this compound, vehicle, or a positive control (e.g., 5-ASA) is administered daily by oral gavage, often starting a day before DSS administration.

-

Endpoints: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the study, colon tissues are collected for histopathological analysis and measurement of MPO activity.

-

-

TNBS-Induced Colitis:

-

Animals: BALB/c or BDF-1 mice.

-

Induction: A solution of TNBS in ethanol is instilled intrarectally.

-

Treatment: Similar to the DSS model, animals receive daily oral gavage of this compound, vehicle, or a positive control.

-

Endpoints: Similar to the DSS model, including DAI, histopathology, and MPO activity.

-

Rat Models of Visceral Hypersensitivity

-

Animals: Male Wistar rats.

-

Visceral Sensitivity Measurement: Visceral sensitivity is assessed by measuring the abdominal contractile response to colorectal distension (CRD) using electromyography.

-

TNBS-Induced Hypersensitivity: A solution of TNBS is administered intrarectally to induce a local inflammation and subsequent visceral hypersensitivity. The effects of orally administered this compound on CRD-induced abdominal contractions are measured days after TNBS administration.

-

Partial Restraint Stress (PRS)-Induced Hypersensitivity: Animals are subjected to a period of restraint stress to induce visceral hypersensitivity. The effect of oral this compound on CRD-induced abdominal contractions is then assessed.

Conclusion and Future Directions

This compound has demonstrated robust anti-inflammatory and anti-nociceptive properties in a range of preclinical models, with a well-defined mechanism of action centered on the activation of the GC-C/cGMP signaling pathway. These effects, which include the amelioration of colitis and the attenuation of visceral hypersensitivity, are supported by early clinical data showing positive signals of efficacy in patients with ulcerative colitis. The localized action of this compound within the gastrointestinal tract minimizes the potential for systemic side effects, making it an attractive therapeutic candidate.

Further research is warranted to fully elucidate the downstream molecular events of the cGMP signaling pathway that mediate the anti-inflammatory and anti-nociceptive effects of this compound. More detailed quantitative data from ongoing and future clinical trials will be crucial to establish its therapeutic efficacy and safety profile in patient populations with IBD and functional gastrointestinal disorders. The continued development of this compound holds promise for a novel, targeted therapy for these challenging conditions.

References

- 1. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Activation of Cystic Fibrosis Transmembrane Conductance Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. cff.org [cff.org]

- 8. Targeted Activation of Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergy Pharma Announces Positive Trial Results With this compound In Patients With Ulcerative Colitis, Confirming The Role Of Uroguanylin In Inflammatory Bowel Disease - BioSpace [biospace.com]

- 12. bionews.com [bionews.com]

Dolcanatide-Induced cGMP Stimulation in T84 Colon Cells: A Technical Guide

This technical guide provides an in-depth examination of the mechanism and experimental evaluation of dolcanatide, a guanylate cyclase-C (GC-C) agonist, focusing on its stimulation of cyclic guanosine monophosphate (cGMP) in the T84 human colon carcinoma cell line. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and related fields.

Introduction: this compound and the Guanylate Cyclase-C Pathway

This compound (SP-333) is a synthetic, orally administered analog of the endogenous human peptide uroguanylin.[1][2] It is structurally similar to plecanatide, another uroguanylin analog, but with D-amino acids at its N- and C-termini (D-Asn¹ and D-Leu¹⁶) to enhance its resistance to proteolysis in the gastrointestinal tract.[1][2]

The primary target of this compound is the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[1][2][3] The binding of this compound to GC-C activates the receptor's intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This increase in intracellular cGMP is a critical signaling event that mediates the physiological effects of this compound.

The downstream signaling cascade initiated by cGMP in intestinal cells involves the sequential activation of cGMP-dependent protein kinase II (PKG-II) and the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2] Activation of CFTR, a chloride ion channel, results in increased secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn draws water osmotically, regulating fluid and electrolyte balance.[2] Beyond its secretagogue function, the GC-C/cGMP pathway is also implicated in maintaining intestinal barrier function and has shown anti-inflammatory activity.[1][4]

T84 cells, a human colonic carcinoma cell line, endogenously express GC-C receptors and are a well-established in vitro model for studying the physiological responses to GC-C agonists like this compound.[1][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound action and the standard experimental workflow for its evaluation in T84 cells.

Caption: this compound signaling pathway in a T84 intestinal epithelial cell.

Caption: Experimental workflow for a this compound-induced cGMP stimulation assay in T84 cells.

Experimental Protocols

T84 Cell Culture

Human T84 colonic epithelial cells (e.g., ATCC® CCL-248™) are cultured using standard aseptic techniques.[7]

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5-10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When confluent, cells are detached using a solution of trypsin-EDTA, centrifuged, resuspended in fresh medium, and seeded into new culture flasks or multi-well plates for experiments. For permeability studies, cells are cultured on permeable membrane inserts until a high transepithelial resistance is achieved.[4]

cGMP Stimulation Assay in T84 Cells

This protocol outlines the measurement of intracellular cGMP accumulation following this compound treatment. The method is adapted from procedures described for GC-C agonists in T84 cells.[1][5][7]

-

1. Cell Seeding: Seed T84 cells into multi-well plates (e.g., 24- or 96-well) and grow to confluence.

-

2. Starvation/Washing: Prior to the assay, wash the confluent cell monolayers with a sterile buffer such as phosphate-buffered saline (PBS) or serum-free medium to remove residual serum components.[7]

-

3. Pre-incubation: Incubate the cells for a defined period (e.g., 10-60 minutes) at 37°C in a medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), typically at a concentration of 1 mM.[8] This step is crucial to prevent the degradation of newly synthesized cGMP, thereby amplifying the signal.

-

4. This compound Treatment: Remove the pre-incubation medium and add fresh medium containing various concentrations of this compound. To establish a dose-response curve, a range of concentrations from nanomolar to micromolar is typically used.[9] Incubate for a specified time (e.g., 2 hours).[7]

-

5. Cell Lysis: Following incubation, aspirate the treatment medium and lyse the cells using a cell lysis buffer (e.g., 0.1 M HCl or a buffer containing detergents like Triton X-100).[7] This step releases the intracellular contents, including cGMP.

-

6. cGMP Quantification: Centrifuge the cell lysates to pellet debris. The cGMP concentration in the resulting supernatant is quantified using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

-

7. Data Normalization and Analysis: The measured cGMP concentrations are typically normalized to the total protein content of the corresponding cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay). The final results are expressed as pmol of cGMP per mg of protein.[1] Dose-response data is then plotted to calculate the half-maximal effective concentration (EC₅₀).

Quantitative Data Summary

Studies have demonstrated that this compound stimulates cGMP synthesis in T84 cells in a potent and dose-dependent manner.[1] The key quantitative parameter for its activity is the EC₅₀ value, which is compared with that of the related uroguanylin analog, plecanatide.

| Compound | Cell Line | EC₅₀ (mol/L) | EC₅₀ (nM) | Data Reference(s) |

| This compound | T84 | 2.8 x 10⁻⁷ | 280 | [1] |

| Plecanatide | T84 | 1.9 x 10⁻⁷ | 190 | [1][9] |

Table 1: Potency of this compound and Plecanatide for cGMP Stimulation in T84 Cells.

The data indicates that both this compound and plecanatide are potent agonists of the GC-C receptor, with EC₅₀ values in the nanomolar range.[1] The slightly higher EC₅₀ for this compound suggests a comparable, though marginally lower, potency relative to plecanatide in this specific in vitro assay. This potent, dose-dependent stimulation of cGMP underpins the therapeutic potential of this compound for gastrointestinal disorders.[1][10]

References

- 1. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T84 cell receptor binding and guanyl cyclase activation by Escherichia coli heat-stable toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Dolcanatide for Ulcerative Colitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical research on dolcanatide, a novel guanylate cyclase-C (GC-C) agonist, for the treatment of ulcerative colitis (UC). This compound, an analog of the endogenous human peptide uroguanylin, has been engineered for enhanced stability in the gastrointestinal tract.[1][2] Its mechanism of action, centered on the activation of the GC-C receptor, presents a promising approach to restoring intestinal homeostasis and mitigating inflammation characteristic of UC.[3]

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[4] This interaction triggers a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP is believed to mediate the therapeutic effects by:

-

Modulating Intestinal Fluid and Ion Homeostasis: cGMP-dependent protein kinases phosphorylate downstream effectors like the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[4]

-

Enhancing Intestinal Barrier Function: GC-C signaling is crucial for maintaining the integrity of the intestinal epithelial barrier.[5] It helps regulate tight junction proteins, thereby reducing paracellular permeability and preventing the influx of inflammatory mediators.[5][6]

-

Anti-inflammatory Effects: Downregulation of GC-C signaling has been observed in inflamed tissues of patients with inflammatory bowel disease (IBD).[3][5] By activating this pathway, this compound may help suppress the production of pro-inflammatory cytokines.[3]

-

Attenuating Visceral Hypersensitivity: Preclinical studies suggest that GC-C agonists can reduce visceral pain, a common symptom in IBD.[5][7]

In Vitro Efficacy: cGMP Stimulation

The functional activity of this compound was confirmed by its ability to stimulate the production of cGMP in human colon carcinoma T84 cells, a standard model for studying intestinal epithelial cell function.[3][8]

-

Cell Culture: Human colon carcinoma T84 cells were cultured to confluence in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound or plecanatide.

-

Incubation: The cells were incubated for a specified period to allow for GC-C receptor activation and subsequent cGMP production.

-

Lysis and Measurement: Cells were lysed, and the intracellular cGMP concentration was quantified using a commercially available enzyme immunoassay kit.

-

Normalization: The cGMP levels were normalized to the total protein content in each sample, determined by a protein assay. The results are expressed as pmoles of cGMP per mg of protein.[3]

The results demonstrated that both this compound and its related analog, plecanatide, potently stimulate cGMP production in T84 cells, confirming their activity as GC-C agonists.[3][8]

| Compound | Outcome | Cell Line |

| This compound | Potent cGMP-stimulatory activity | T84 |

| Plecanatide | Potent cGMP-stimulatory activity | T84 |

| Table 1: In Vitro cGMP Stimulatory Activity.[3][8] |

In Vivo Preclinical Efficacy in Murine Colitis Models

The therapeutic potential of this compound was evaluated in well-established murine models of colitis that mimic key aspects of human ulcerative colitis.

Two primary models were used to induce colitis:

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model induces acute colitis characterized by damage to the epithelial barrier.

-

Animals: BDF1 mice.[3]

-

Induction: Administration of 5% DSS in drinking water for a defined period.[3]

-

Treatment: this compound was administered daily via oral gavage, typically starting one day before DSS administration.[3]

-

Controls: Vehicle (phosphate buffer) served as the negative control, and 5-amino salicylic acid (5-ASA) or sulfasalazine were used as positive controls.[3][8]

-

Endpoints: Amelioration of colitis was assessed by monitoring body weight, Disease Activity Index (DAI), and histopathological analysis of colon tissues for colitis severity.[3][8]

-

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This is a T-cell-mediated model of intestinal inflammation.

Oral treatment with this compound demonstrated significant efficacy in ameliorating colitis in both DSS and TNBS models. The effects were comparable to the standard-of-care positive controls.[3][8]

| Model | Animal Strain | This compound Dose (mg/kg/day, oral) | Key Findings | Positive Control |

| DSS-Induced Colitis | BDF1 | 0.05 - 0.5 | Statistically significant reduction in colitis severity scores (P < 0.05) and Disease Activity Index (P < 0.05).[3] | 5-ASA (100 mg/kg) |

| TNBS-Induced Colitis | BALB/c | 0.05 - 0.5 | Ameliorated colitis as assessed by body weight, colitis severity, and DAI (P < 0.05).[3][8] | Sulfasalazine (80 mg/kg) |

| Table 2: Summary of this compound Efficacy in Murine Colitis Models.[3][8] |

Notably, the amelioration of colitis was not found to be dose-dependent within the tested range.[3] this compound was selected for further studies over plecanatide due to its higher resistance to proteolytic degradation in simulated gastric and intestinal fluids.[3][8]

Effect on Visceral Hypersensitivity

In addition to its anti-inflammatory effects, this compound was assessed for its ability to reduce visceral hypersensitivity, a key contributor to abdominal pain in IBD patients.

-

Models: Visceral pain was induced in rats using either TNBS or partial restraint stress (PRS).[5]

-

Assessment: Visceral sensitivity was measured by recording electromyographic responses to colorectal distention (CRD).[5]

-

Treatment: this compound or plecanatide was administered orally.[5]

Oral treatment with this compound significantly attenuated visceral hypersensitivity in both inflammatory (TNBS) and non-inflammatory (PRS) models of visceral pain.[5]

| Model | This compound Dose (mg/kg, oral) | Outcome |

| TNBS-Induced Hypersensitivity | 0.01 and 0.05 | Reduced abdominal contractions in response to CRD (P < 0.05, P < 0.01).[5] |

| PRS-Induced Hypersensitivity | 0.01 and 0.05 | Reduced colonic hypersensitivity.[6] |

| Table 3: Effect of this compound on Visceral Hypersensitivity in Rats.[5][6] |

Interestingly, higher doses (> 0.5 mg/kg) were not as effective in these models, suggesting a specific therapeutic window for anti-nociceptive effects.[5]

Safety and Stability

This compound was specifically designed for enhanced biostability.[5] It is structurally similar to plecanatide but with D-amino acid substitutions at the N- and C-termini, which confer greater resistance to proteolysis.[2][5] Non-clinical safety and toxicology studies in rodents and monkeys indicated that this compound is a safe and minimally absorbed oral drug candidate.[3]

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic for ulcerative colitis. As a minimally absorbed, orally administered GC-C agonist, this compound acts locally at the site of inflammation.[3] The collective evidence from in vitro and in vivo studies demonstrates that this compound activates the GC-C/cGMP signaling pathway, leading to a multi-faceted therapeutic effect that includes the amelioration of colonic inflammation, enhancement of intestinal barrier function, and reduction of visceral hypersensitivity.[3][5] These findings supported its advancement into clinical trials for patients with mild-to-moderate ulcerative colitis.[1][9]

References

- 1. biospace.com [biospace.com]

- 2. Phase I double-blind, placebo-controlled trial of this compound (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibdnewstoday.com [ibdnewstoday.com]

Methodological & Application

Application Notes and Protocols for Dolcanatide Administration in Murine Colitis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of dolcanatide, a guanylate cyclase-C (GC-C) agonist, in murine models of colitis. The information is compiled from preclinical studies evaluating the anti-inflammatory effects of this compound.

Introduction

This compound is an analog of the human endogenous peptide uroguanylin, which acts as a guanylate cyclase-C (GC-C) agonist.[1][2] Activation of GC-C signaling in the gastrointestinal tract plays a crucial role in regulating intestinal fluid and ion homeostasis, maintaining epithelial barrier function, and modulating inflammation.[1][3] Preclinical studies have demonstrated that oral administration of this compound can ameliorate colitis in various murine models, suggesting its therapeutic potential for inflammatory bowel diseases (IBD).[1][2] this compound exhibits higher resistance to proteolysis in simulated gastric and intestinal juices compared to similar compounds, making it a promising candidate for oral delivery.[1][2][4]

Mechanism of Action: Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by binding to and activating Guanylate Cyclase-C (GC-C) receptors on the apical surface of intestinal epithelial cells.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels are believed to mediate the downstream therapeutic effects, which include enhancing intestinal barrier function and reducing inflammation.[1][3]

Caption: this compound activates the GC-C receptor, increasing intracellular cGMP.

Experimental Protocols

The following are detailed protocols for inducing colitis in murine models and the subsequent administration of this compound for therapeutic evaluation.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that resembles human ulcerative colitis.[5][6]

Materials:

-

Dextran Sulfate Sodium (DSS, M.W. 36-50 kDa).[5]

-

This compound.

-

Vehicle: 0.1 M Phosphate Buffer (pH 7.0) or Phosphate Buffered Saline (PBS).[1][4]

-

Positive Control: 5-Aminosalicylic Acid (5-ASA) or Sulfasalazine.[1][7]

-

Oral gavage needles.

Procedure:

-

Acclimatization: House mice in standard conditions for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, DSS + Vehicle, DSS + this compound, DSS + 5-ASA). A typical group size is 8-10 mice.[1][7]

-

This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle (e.g., 0.1 M Phosphate Buffer, pH 7.0).[1]

-

Pre-treatment: Begin daily oral gavage of this compound (e.g., 0.05-0.5 mg/kg) or vehicle one day prior to DSS administration (Day -1).[1][7]

-

Colitis Induction: On Day 0, induce colitis by providing mice with drinking water containing 3-5% DSS.[1][6][8] This DSS solution should be the sole source of drinking water. The concentration of DSS may need to be optimized based on the mouse strain.[5]

-

Continued Treatment: Continue daily oral gavage with this compound, vehicle, or positive control for the duration of the study (typically 7 days for an acute model).[1]

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of fecal occult blood. Calculate the Disease Activity Index (DAI).[1][6]

-

Termination and Sample Collection: At the end of the treatment period (e.g., Day 7), euthanize the mice.[1] Collect colon tissues for histopathological analysis, measurement of colon length and weight, and determination of myeloperoxidase (MPO) activity.[1][7]

Caption: Workflow for this compound administration in the DSS colitis model.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

The TNBS model induces a T-cell mediated immune response, sharing features with Crohn's disease.

Materials:

-

2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Ethanol.

-

This compound.

-

Vehicle: 0.1 M Phosphate Buffer (pH 7.0) or PBS.[1]

-

Catheter for rectal administration.

Procedure:

-

Acclimatization and Grouping: As described for the DSS model.

-

Pre-treatment: Begin daily oral gavage of this compound (e.g., 0.05-0.5 mg/kg), vehicle, or positive control (e.g., Sulfasalazine 80 mg/kg) one day prior to TNBS administration (Day -1).[1][4]

-

Colitis Induction: On Day 0, lightly anesthetize the mice. Slowly instill TNBS (dissolved in ethanol to create a haptenating agent) into the colon via a catheter inserted rectally.

-

Continued Treatment: Continue daily oral gavage for the study duration (e.g., 7 days).[9]

-

Monitoring and Termination: Follow the same procedures for monitoring and sample collection as outlined in the DSS protocol.

Data Presentation: Quantitative Outcomes

The efficacy of this compound is assessed by several quantitative measures. The following tables summarize typical data points from preclinical studies.[1]

Table 1: this compound Administration and Dosing

| Parameter | Details | Reference(s) |

| Drug | This compound (SP-333) | [1] |

| Route | Oral Gavage | [1][2] |

| Dosage Range | 0.05 - 0.5 mg/kg, administered once daily | [1][2] |

| Vehicle | 0.1 M Phosphate Buffer (pH 7.0) or PBS | [1][4] |

| Positive Controls | 5-ASA (100 mg/kg), Sulfasalazine (80 mg/kg) | [1][7] |

Table 2: Murine Colitis Models Used

| Model Type | Induction Agent | Mouse Strain(s) | Study Duration (Acute) | Reference(s) |

| Chemical | Dextran Sulfate Sodium (DSS) | BDF1, BALB/c | 7 days | [1][2] |

| Chemical | Trinitrobenzene Sulfonic Acid (TNBS) | BDF1, BALB/c | 7 days | [1][2] |

| Spontaneous | T-cell receptor alpha knockout (TCRα-/-) | N/A (Plecanatide used) | 14 days | [2][4][9] |

Table 3: Key Efficacy Endpoints

| Endpoint | Description | Expected Outcome with this compound | Reference(s) |

| Disease Activity Index (DAI) | Composite score of body weight loss, stool consistency, and rectal bleeding. | Significant Reduction | [1][2] |

| Colitis Severity Score | Histopathological evaluation of inflammation, crypt damage, and edema. | Significant Reduction | [1] |

| Body Weight | Daily measurement to assess general health and wasting. | Amelioration of weight loss | [1] |

| Myeloperoxidase (MPO) Activity | A quantitative measure of neutrophil infiltration in the colon tissue. | Significant Reduction | [1][7] |

Note: Studies have indicated that the amelioration of colitis by this compound was not found to be dose-dependent within the tested ranges, potentially due to the saturation of available GC-C receptors.[1]

References

- 1. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide and this compound, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral treatment with plecanatide or this compound attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. wjgnet.com [wjgnet.com]

- 8. socmucimm.org [socmucimm.org]

- 9. wjgnet.com [wjgnet.com]

Application Note: Dolcanatide-Induced cGMP Stimulation in T84 Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a cyclic guanosine monophosphate (cGMP) stimulation assay in T84 human colon carcinoma cells using dolcanatide, a guanylate cyclase-C (GC-C) agonist. It includes the underlying signaling pathway, a step-by-step experimental workflow, and representative data.

Introduction

This compound is a synthetic analog of human uroguanylin, an endogenous ligand for the guanylate cyclase-C (GC-C) receptor.[1][2][3] The GC-C receptor is primarily expressed on the apical surface of intestinal epithelial cells.[4][5] Ligand binding to GC-C activates its intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][6] This increase in intracellular cGMP initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis, epithelial barrier function, and cell proliferation.[4][5][7]